Cas no 97845-72-2 (Penciclovir Diacetate)

Penciclovir Diacetate structure
Penciclovir Diacetate structure
Product Name:Penciclovir Diacetate
كاس عدد:97845-72-2
وسط:C14H19N5O5
ميغاواط:337.331162691116
CID:4557780
Update Time:2025-07-21

Penciclovir Diacetate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Penciclovir Diacetate Impurity
    • Penciclovir Impurity 3
    • 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-
    • 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate
    • Penciclovir impurity-C
    • 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)
    • BRL 39913
    • BRU 39913
    • Di-O-acetylpenciclovir
    • Penciclovir diacetate
    • Penciclovir Diacetate
    • نواة داخلي: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)
    • مفتاح Inchi: KQURMIWGELPUHQ-UHFFFAOYSA-N
    • ابتسامات: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
P221505-5mg
Penciclovir Diacetate
97845-72-2
5mg
$58.00 2023-05-17
TRC
P221505-10mg
Penciclovir Diacetate
97845-72-2
10mg
$ 110.00 2023-09-06
TRC
P221505-25mg
Penciclovir Diacetate
97845-72-2
25mg
$ 241.00 2023-09-06
TRC
P221505-50mg
Penciclovir Diacetate
97845-72-2
50mg
$ 466.00 2023-09-06

Penciclovir Diacetate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
1.2 Solvents: Isopropanol ;  1.5 h, 0 °C
1.3 Solvents: Ethyl acetate ;  rt → 70 °C; 70 °C → rt
1.1 Reagents: 4-(Dimethylamino)pyridine
المراجع
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Torii, Takayoshi; et al Derudas, Marco ; et al Harnden, Michael R.; et al, Tetrahedron, 2006, 62(24), 5709-5716

طريقة الإنتاج 2

رد فعل الشرط
1.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
1.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
1.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
المراجع
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrochloric acid
2.1 Reagents: 4-(Dimethylamino)pyridine
المراجع
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
2.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
2.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
1.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
2.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
2.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
3.2 Solvents: Isopropanol ;  1.5 h, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
المراجع
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Reagents: Hydrochloric acid
4.1 Reagents: 4-(Dimethylamino)pyridine
المراجع
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  tert-Butanol
2.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
3.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Reagents: Hydrochloric acid
6.1 Reagents: 4-(Dimethylamino)pyridine
المراجع
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Oxygen Solvents: Water ;  3 h, pH 7.4, 30 °C
المراجع
Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites
Rodrigues, Diogo; et al, ChemCatChem, 2014, 6(4), 1028-1042

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides
Izawa, Kunisuke; et al, United States, 1998, 70(2), 313-318

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
المراجع
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
1.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
2.2 Solvents: Isopropanol ;  1.5 h, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
المراجع
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrochloric acid
3.1 Reagents: 4-(Dimethylamino)pyridine
المراجع
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  18 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt; 2 h, 50 °C; 50 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  16 h, 80 °C; 80 °C → rt
3.2 Reagents: Pyridine ,  Potassium carbonate Catalysts: Palladium Solvents: Methanol ,  Water ;  21.5 h, 45 °C; 54 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 60 °C; 60 °C → rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.0, rt; rt → 0 °C
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 70 °C; 70 °C → 30 °C
1.2 Reagents: Hydrochloric acid ,  Sodium bromide Solvents: Water ;  8 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 40 °C; 40 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ;  3 h, 105 °C; 105 °C → rt
2.2 Reagents: Sodium bicarbonate ,  Sodium hydroxide Solvents: Water ;  pH 5.3, rt
3.1 Solvents: N-Methyl-2-pyrrolidone ;  8 h, 120 °C; 120 °C → rt
3.2 Reagents: Potassium carbonate ,  Hydrogen Catalysts: Palladium Solvents: Acetonitrile ;  10 h, 50 °C; 50 °C → rt
3.3 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, 60 °C; 60 °C → rt
3.4 Reagents: Sulfuric acid Solvents: Water ;  pH 6.7, rt; 1 h, rt
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ;  1.5 h, 45 °C; 45 °C → rt
4.2 Solvents: Isopropanol ;  1.5 h, 0 °C
4.3 Solvents: Ethyl acetate ;  0 °C → 70 °C; 70 °C → rt
المراجع
Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine
Torii, Takayoshi; et al Torii, Takayoshi; et al Torii, Takayoshi; et al, Tetrahedron, 2006, 62(24), 5709-5716

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 2,2-Dimethoxypropane ,  p-Toluenesulfonic acid Solvents: Tetrahydrofuran
2.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dimethylformamide
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Reagents: Hydrochloric acid
5.1 Reagents: 4-(Dimethylamino)pyridine
المراجع
Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines
Harnden, Michael R.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Penciclovir Diacetate Raw materials

Penciclovir Diacetate Preparation Products

الموردين الموصى بهم
Shanghai Bent Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd